D,L-m-Tyrosine Methyl Ester Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

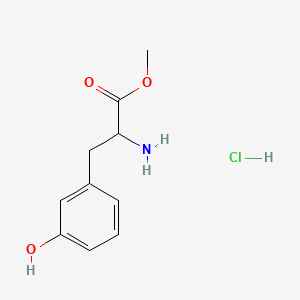

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662225 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-70-3 | |

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of m-tyrosine, a non-proteinogenic aromatic amino acid. Unlike its structural isomer L-tyrosine (p-tyrosine), which is a common protein component and precursor for neurotransmitters, m-tyrosine and its derivatives are less prevalent in biological systems but are of significant interest in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, pharmacology, toxicology, and potential applications in research and drug development.

Physicochemical Properties

The esterification of the carboxyl group and the formation of a hydrochloride salt significantly influence the physicochemical properties of m-tyrosine, primarily by increasing its stability and solubility in certain solvents. While experimental data for this compound is not widely published, the following table summarizes its known and inferred properties based on related compounds.

| Property | Value | Reference |

| CAS Number | 34260-70-3 | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₃ | N/A |

| Molecular Weight | 231.68 g/mol | N/A |

| Appearance | Inferred to be a white to off-white crystalline solid | N/A |

| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and ethanol. | N/A |

| Melting Point | Not available. For comparison, L-Tyrosine Methyl Ester Hydrochloride has a melting point of approximately 192 °C (decomposes). | |

| Stability | The hydrochloride salt form enhances stability, particularly against degradation. It is likely hygroscopic. | N/A |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process starting from D,L-m-tyrosine.

General Synthesis Workflow

The primary method for synthesizing amino acid methyl esters is through Fischer-Speier esterification. This involves reacting the amino acid with methanol in the presence of a strong acid catalyst.

Detailed Experimental Protocol (Adapted from related syntheses)

Materials:

-

D,L-m-Tyrosine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Diethyl ether (or another suitable non-polar solvent for precipitation)

Procedure:

-

Esterification:

-

Suspend D,L-m-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension. An excess of the acid catalyst is typically used. Alternatively, dry hydrogen chloride gas can be bubbled through the methanolic suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

-

Isolation and Salt Formation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product is the hydrochloride salt. For further purification, it can be triturated with or precipitated from a non-polar solvent like diethyl ether.

-

Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield this compound.

-

Pharmacology and Mechanism of Action

The pharmacology of this compound is primarily attributed to the biological activity of m-tyrosine. The methyl ester and hydrochloride moieties primarily serve to improve the compound's stability and handling properties, and may also influence its absorption and distribution.

Neuropharmacology

m-Tyrosine can act as a precursor for the synthesis of certain neurotransmitters. It can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), a precursor to dopamine. However, this conversion is generally less efficient than the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. The presence of m-tyrosine can interfere with the normal metabolism of aromatic amino acids.

Pharmacokinetics

The methyl ester group may allow the compound to be more lipophilic than the parent amino acid, potentially enhancing its ability to cross cell membranes, including the blood-brain barrier. Once in the body, it is expected that the ester group is hydrolyzed by esterases to release m-tyrosine. The hydrochloride salt form ensures good solubility in aqueous environments, which can facilitate administration and absorption.

Toxicology and Safety

The toxicity of this compound is expected to be related to the toxicological profile of m-tyrosine.

Cellular Toxicity

m-Tyrosine is considered a marker of oxidative stress. It can be formed non-enzymatically from phenylalanine through the action of hydroxyl radicals. The primary mechanism of m-tyrosine toxicity is its misincorporation into proteins in place of phenylalanine. This can lead to the formation of dysfunctional proteins with altered structures and functions, ultimately causing cellular damage.

| Toxic Effect | Mechanism |

| Protein Misfolding and Dysfunction | Misincorporation into polypeptide chains during protein synthesis. |

| Induction of Oxidative Stress | May disrupt the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS). |

| Allelopathic Effects in Plants | In some plant species, m-tyrosine is produced as an allelochemical to inhibit the growth of neighboring plants. |

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Analytical Methods

A variety of analytical techniques can be adapted for the characterization and quantification of this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. ¹H and ¹³C NMR would provide characteristic signals for the aromatic protons, the alpha-proton, the methyl ester protons, and the carbons of the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the ester carbonyl, the amine hydrochloride, and the aromatic ring. |

Applications in Research and Drug Development

This compound and other m-tyrosine derivatives are valuable tools for researchers in several fields.

-

Neuroscience Research: As a precursor to dopamine, it can be used to study catecholamine metabolism and its role in neurological disorders.

-

Medicinal Chemistry: The m-tyrosine scaffold can be used as a building block for the synthesis of novel bioactive molecules, including peptides and small molecule drugs.

-

Drug Discovery: Derivatives of m-tyrosine are being investigated for their potential as therapeutic agents in areas such as oncology and neurology. The meta-substitution on the phenyl ring offers a unique structural motif for exploring structure-activity relationships (SAR).

-

Biochemical Probes: Labeled m-tyrosine derivatives can be used to study protein synthesis and turnover, as well as the effects of oxidative stress on cellular processes.

Conclusion

This compound is a specialized chemical compound with significant potential for research and development. Its unique structure, derived from the non-proteinogenic amino acid m-tyrosine, makes it a valuable tool for investigating a range of biological processes, particularly in the fields of neuropharmacology and medicinal chemistry. While detailed experimental data for this specific racemic methyl ester hydrochloride is not extensively documented in publicly available literature, a comprehensive understanding of its properties and potential applications can be inferred from the well-characterized parent compound, m-tyrosine, and related derivatives. As research into the roles of non-proteinogenic amino acids in health and disease continues to expand, the utility of compounds like this compound is likely to grow, offering new avenues for the development of novel therapeutics and research tools.

An In-depth Technical Guide to D,L-m-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of D,L-m-Tyrosine Methyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on its parent compound, D,L-m-Tyrosine, to offer a thorough understanding of its expected chemical behavior and biological significance.

Structure and Chemical Identity

This compound is the hydrochloride salt of the methyl ester of D,L-m-tyrosine. The "m-" (meta) designation indicates that the hydroxyl group on the phenyl ring is located at the C3 position, distinguishing it from the more common proteinogenic amino acid, L-p-tyrosine. The "D,L-" prefix signifies that the compound is a racemic mixture of both the D- and L-enantiomers.

Chemical Structure:

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available in the public domain. However, the properties of the parent compound, D,L-m-Tyrosine, can provide valuable insights. It is important to note that esterification and salt formation will alter properties such as melting point and solubility.

Physicochemical Properties of D,L-m-Tyrosine

| Property | Value | Reference(s) |

| CAS Number | 775-06-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 280-285 °C (decomposes) | [1] |

| Solubility | Soluble in 1M HCl | [1] |

Note: The properties of this compound are expected to differ from the parent amino acid. For instance, the methyl ester will likely have a lower melting point and increased solubility in organic solvents.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include peaks corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a triplet or multiplet for the alpha-proton, a doublet for the beta-protons, and singlets for the methyl ester and ammonium protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include distinct peaks for the carbonyl carbon of the ester, the alpha- and beta-carbons, and the aromatic carbons, with chemical shifts influenced by the meta-hydroxyl group.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the phenolic group, N-H stretches of the ammonium group, the C=O stretch of the ester, and C=C stretches of the aromatic ring.

Synthesis and Preparation

A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general and effective method for the esterification of amino acids is the Fischer-Speier esterification. This can be adapted for D,L-m-tyrosine.

Proposed Synthesis Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the synthesis of amino acid methyl esters.

Materials:

-

D,L-m-Tyrosine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

Procedure:

-

Suspend D,L-m-tyrosine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with stirring. Alternatively, bubble dry HCl gas through the solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound as a crystalline solid.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the m-tyrosine moiety. m-Tyrosine is a non-proteinogenic amino acid that has been shown to exhibit cytotoxicity.

Mechanism of Cytotoxicity: Protein Misincorporation

Research has indicated that the primary mechanism of m-tyrosine's toxicity is its misincorporation into proteins during synthesis.[1][3] This process is thought to occur due to the structural similarity of m-tyrosine to phenylalanine.

The proposed signaling pathway for m-tyrosine induced cytotoxicity is as follows:

Caption: Proposed pathway of m-tyrosine induced cytotoxicity via protein misincorporation.

This misincorporation can lead to the synthesis of misfolded or dysfunctional proteins, inducing cellular stress responses such as the unfolded protein response (UPR) in the endoplasmic reticulum, and ultimately leading to apoptosis or cell death.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on a cell line.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent-based solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Applications and Future Directions

This compound holds potential as a research tool in several areas:

-

Cancer Research: Its cytotoxic properties could be explored for the development of novel anti-cancer agents, particularly in tumors that may be sensitive to disruptions in protein synthesis.

-

Neuroscience: As an unnatural amino acid, it can be used to study amino acid transport and metabolism in the central nervous system.

-

Drug Development: It can serve as a building block or a starting material for the synthesis of more complex molecules with potential therapeutic activities.

Further research is required to fully elucidate the specific physicochemical properties of this compound and to explore its full range of biological activities and therapeutic potential.

Conclusion

This compound is a racemic mixture of the methyl ester of m-tyrosine. While specific experimental data for this compound is limited, its biological activity is expected to be driven by the m-tyrosine component, which has been shown to induce cytotoxicity through misincorporation into proteins. This technical guide provides a foundational understanding of its structure, potential synthesis, and biological rationale for its use in research and drug development. Further characterization of this specific compound is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 3-O-Alkyl-D-Allofuranose Derivatives: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties of Related Allofuranose Derivatives

The physical and chemical properties of 3-O-alkyl-d-allofuranose derivatives are influenced by the nature of the alkyl substituent at the C3 position and the presence of protecting groups at other positions. Below is a summary of reported data for analogous compounds.

| Property | 1,2:5,6-di-O-cyclohexylidene-3-cyano-alpha-D-allofuranose | 1,2:5,6-Bis-O-(1-methylethylidene)-alpha-D-allofuranose |

| CAS Number | 62293-19-0[1] | 2595-05-3[2] |

| Molecular Formula | C19H27NO6[1] | C12H20O6[2] |

| Molecular Weight | 365.42 g/mol [1] | 260.28 g/mol [2] |

| Melting Point | 107-113 °C[1] | Not specified |

| Boiling Point | 496.4°C (rough estimate)[1] | Not specified |

| Density | 1.2542 (rough estimate)[1] | Not specified |

| Refractive Index | 1.5180 (estimate)[1] | Not specified |

| pKa | 9.28±0.40 (Predicted)[1] | Not specified |

Experimental Protocols: Synthesis of 3-O-Substituted Allofuranose Derivatives

The synthesis of 3-O-alkyl-d-allofuranose derivatives typically starts from a readily available protected monosaccharide, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A general synthetic scheme involves oxidation of the C3 hydroxyl group, followed by stereoselective reduction to yield the allofuranose epimer. Subsequent alkylation at the C3 position affords the desired product.

General Procedure for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose:

A common precursor for 3-O-alkylated allofuranoses is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. A synthetic method involves the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by reduction.

-

Oxidation: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in a mixture of dichloromethane (CH2Cl2) and sodium hypochlorite (NaClO) solution.[3]

-

A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), and a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) are added.[3]

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 35°C) for a short period (e.g., 15 minutes).[3]

-

The organic phase is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude ketone.[3]

-

Reduction: The resulting residue is dissolved in methanol, and a reducing agent is added to stereoselectively reduce the ketone to the hydroxyl group with the allo configuration.

General Procedure for 3-O-Alkylation:

-

A solution of the protected allofuranose (e.g., 1,2:5,6-di-O-isopropylidene-α-D-allofuranose) in an anhydrous aprotic solvent, such as dimethylformamide (DMF), is cooled to 0°C.[3]

-

A strong base, such as sodium hydride (NaH), is added portion-wise, and the mixture is stirred under an inert atmosphere (e.g., nitrogen) for approximately 30 minutes to form the alkoxide.[3]

-

The desired alkylating agent (e.g., propyl bromide for the synthesis of a 3-O-propyl derivative) is added at 0°C.[3]

-

The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[3]

-

The reaction is then quenched, and the product is extracted, purified by chromatography, and characterized.

Biological Activities of Allofuranose Derivatives

Derivatives of allofuranose have been investigated for a range of biological activities, highlighting their potential as scaffolds for drug discovery.

-

Anticancer Activity: Certain 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-3-O-(substituted)-α-D-allofuranoses have been synthesized and evaluated against various cancer cell lines, with some showing modest anti-cancer activity in primary in vitro screenings.[4] Guanidino xylofuranose derivatives, which share structural similarities, have displayed antiproliferative effects in chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells.[5][6]

-

Anti-infective and Antimicrobial Activity: Studies have reported the synthesis of 3-O-alkyl-D-allose derivatives with potential anti-infective properties.[7] Furthermore, allofuranose-linked 1,2,3-triazole derivatives have demonstrated moderate to good antimicrobial activity, particularly against Gram-negative bacteria.[3]

-

Enzyme Inhibition: Guanidino xylofuranose derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), suggesting their potential in the context of neurodegenerative diseases.[5][6]

-

Anti-inflammatory Activity: 3-O-derivatives of the structurally related 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have shown notable anti-inflammatory and antipyretic activity.[8]

Conclusion

While the specific compound 3-O-Propyl-d-allofuranose (CAS 34260-70-3) remains elusive in the public domain, the broader class of 3-O-alkyl-d-allofuranose derivatives represents a promising area of research. The synthetic routes are well-established, allowing for the generation of diverse analogs. The reported biological activities, including anticancer, anti-infective, and enzyme inhibitory properties, underscore the potential of this chemical scaffold in the development of new therapeutic agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. 1,2:5,6-DI-O-CYCLOHEXYLIDENE-3-CYANO-ALPHA-D-ALLOFURANOSE CAS#: 62293-19-0 [amp.chemicalbook.com]

- 2. 1,2:5,6-Bis-O-(1-methylethylidene)-alpha-D-allofuranose | C12H20O6 | CID 7157054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Studies on synthesis of 3-O-alkyl-D-glucose and 3-O-alkyl-D-allose derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

3-Hydroxy-phenylalanine methyl ester hydrochloride, also known as m-tyrosine methyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid m-tyrosine. While specific quantitative data on the direct interactions of this esterified form with molecular targets are not extensively available in public literature, its mechanism of action is primarily understood through the biological activities of its core component, m-tyrosine. This guide delineates the current understanding of m-tyrosine's mechanism of action, focusing on its role as a precursor to dopamine, its involvement in oxidative stress and neurotoxicity, and its effects on mitochondrial function. This document provides a compilation of relevant quantitative data for related compounds, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to support further research and drug development efforts.

Introduction

3-Hydroxy-phenylalanine, or m-tyrosine, is an isomer of the proteinogenic amino acid L-tyrosine (p-tyrosine). Unlike L-tyrosine, which is a direct precursor for the synthesis of catecholamines via the enzyme tyrosine hydroxylase, m-tyrosine is not a substrate for this enzyme. However, it can be converted to dopamine through an alternative pathway, particularly under conditions of oxidative stress. The methyl ester hydrochloride form of 3-hydroxy-phenylalanine enhances its solubility, making it a more suitable compound for experimental studies. This guide will explore the multifaceted mechanism of action of the m-tyrosine core, from its metabolic conversion to its downstream cellular effects.

Core Mechanism of Action

The primary mechanism of action of 3-hydroxy-phenylalanine (m-tyrosine) revolves around its conversion to dopamine and its subsequent impact on cellular processes, including oxidative stress and mitochondrial function.

Conversion to Dopamine

Under physiological conditions, dopamine synthesis is tightly regulated by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. However, m-tyrosine can be converted to dihydroxyphenylalanine (DOPA) and subsequently to dopamine through a pathway that becomes significant under conditions of oxidative stress.

-

Non-enzymatic Hydroxylation: In the presence of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), phenylalanine can be non-enzymatically hydroxylated to form m-tyrosine.

-

Decarboxylation to Dopamine: m-Tyrosine can then be decarboxylated by the enzyme Aromatic L-amino Acid Decarboxylase (AADC) to form dopamine. This bypasses the rate-limiting step of tyrosine hydroxylase.

This alternative pathway can lead to an increase in dopamine levels in regions of the brain where AADC is present, including in serotonergic neurons which also express this enzyme.

Neurotoxicity and Oxidative Stress

Elevated levels of m-tyrosine and the subsequent increase in dopamine can lead to neurotoxicity through several mechanisms:

-

Dopamine-Induced Oxidative Stress: The metabolism of dopamine can generate reactive oxygen species, leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

-

Protein Misfolding: m-Tyrosine can be mistakenly incorporated into proteins in place of L-phenylalanine or L-tyrosine. This can lead to protein misfolding and aggregation, triggering the Unfolded Protein Response (UPR) and subsequent cellular dysfunction and apoptosis.

-

Mitochondrial Dysfunction: High levels of tyrosine have been shown to inhibit key enzymes in the Krebs cycle and the mitochondrial respiratory chain, leading to impaired energy metabolism and increased oxidative stress[1].

Signaling Pathways

The biological effects of 3-hydroxy-phenylalanine methyl ester hydrochloride are mediated through several key signaling pathways, primarily those related to dopamine receptor activation and cellular stress responses.

Dopamine Receptor Signaling

The conversion of m-tyrosine to dopamine leads to the activation of dopamine receptors, which are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptor Pathway: Activation of D1-like receptors typically couples to Gαs/olf, leading to the activation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including DARPP-32, which regulates the activity of protein phosphatase 1 (PP1).

-

D2-like Receptor Pathway: Activation of D2-like receptors generally couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. D2-like receptors can also signal through β-arrestin pathways.

Unfolded Protein Response (UPR)

The incorporation of m-tyrosine into proteins can lead to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR. The UPR is a cellular stress response that aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged. The UPR is mediated by three main ER-transmembrane proteins: IRE1, PERK, and ATF6.

References

An In-depth Technical Guide to the Core Differences Between D,L-m-Tyrosine, L-Tyrosine, and p-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine, a non-essential amino acid, exists in several isomeric forms with distinct chemical properties and biological activities. This technical guide provides a comprehensive examination of the core differences between L-Tyrosine (the para isomer), D,L-m-Tyrosine (a racemic mixture of the meta isomer), and p-Tyrosine (synonymous with L-Tyrosine). We delve into their chemical structures, stereochemistry, and the profound impact these subtle variations have on their metabolic fates, physiological functions, and toxicological profiles. This document summarizes key quantitative data, details relevant experimental protocols for their analysis, and visualizes the critical signaling pathways they influence, offering a vital resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

L-Tyrosine (p-Tyrosine) is a fundamental proteinogenic amino acid and a critical precursor for the synthesis of vital catecholamines such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Its isomers, particularly meta-Tyrosine (m-Tyrosine), are not incorporated into proteins and are often associated with conditions of oxidative stress.[4][5] The racemic mixture, D,L-m-Tyrosine, presents a unique case, with potential biological activities stemming from both of its enantiomers. A thorough understanding of the distinct characteristics of these tyrosine isomers is paramount for researchers investigating neurological disorders, metabolic diseases, and for the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental differences between these molecules arise from two key structural features: the position of the hydroxyl group on the phenyl ring and the stereochemistry at the alpha-carbon.

-

p-Tyrosine (L-Tyrosine): The hydroxyl group is in the para position (position 4) of the phenyl ring. The "L" designation refers to the levorotatory stereoisomer, which is the naturally occurring and biologically active form in humans.[1][4]

-

m-Tyrosine: The hydroxyl group is in the meta position (position 3).[4]

-

D,L-m-Tyrosine: This is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers of m-Tyrosine.

Data Presentation: Physicochemical Properties

| Property | L-Tyrosine (p-Tyrosine) | m-Tyrosine | D-Tyrosine |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid | (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |

| Molar Mass | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |

| Water Solubility (25°C) | 0.453 g/L[6] | Data not readily available, but expected to be similar to L-Tyrosine | 0.453 g/L[7] |

| Isoelectric Point (pI) | 5.66[8] | Not specified | Not specified |

| Biological Role | Proteinogenic, Neurotransmitter Precursor[1] | Non-proteinogenic, Oxidative Stress Marker[4] | Generally biologically inactive in catecholamine synthesis[9] |

Biological and Metabolic Differences

The structural disparities between tyrosine isomers lead to vastly different roles and metabolic pathways within biological systems.

L-Tyrosine (p-Tyrosine): The Biosynthetic Precursor

L-Tyrosine is a cornerstone of several critical biosynthetic pathways. Most notably, it is the direct precursor to the catecholamine neurotransmitters.

Dopamine Synthesis Pathway:

The conversion of L-Tyrosine to dopamine is a tightly regulated enzymatic process, with Tyrosine Hydroxylase (TH) serving as the rate-limiting enzyme.[10]

D,L-m-Tyrosine: A Tale of Toxicity and Neurochemical Alteration

m-Tyrosine is primarily formed non-enzymatically through the hydroxylation of phenylalanine by hydroxyl radicals during periods of oxidative stress.[4] The racemic mixture, D,L-m-Tyrosine, has been utilized in studies to investigate the effects of this isomer.

Mechanisms of m-Tyrosine Toxicity:

The toxicity of m-Tyrosine is multifaceted, primarily stemming from its erroneous incorporation into proteins and the induction of further oxidative stress.

-

Protein Misincorporation: Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNA with phenylalanine for protein synthesis, can mistakenly recognize and activate m-Tyrosine.[1][11] This leads to the incorporation of m-Tyrosine into polypeptide chains in place of phenylalanine, resulting in misfolded proteins with compromised function.[11]

-

Induction of Reactive Oxygen Species (ROS): The presence of m-Tyrosine has been shown to increase the production of ROS, further exacerbating oxidative stress in a damaging feedback loop.[11]

Neurochemical Effects: Studies have indicated that L-m-Tyrosine can reduce the levels of dopamine, norepinephrine, and serotonin in the rat brain. While the precise mechanisms are still under investigation, it is hypothesized that m-Tyrosine may interfere with the synthesis, storage, or release of these key neurotransmitters.

p-Tyrosine and Cellular Signaling

As L-Tyrosine, p-Tyrosine plays a crucial role in cellular signaling, not only as a precursor to signaling molecules but also as a direct participant in signal transduction through post-translational modifications. Tyrosine phosphorylation, catalyzed by protein tyrosine kinases, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[12]

Elevated levels of p-Tyrosine have been associated with insulin resistance and an increased risk of type 2 diabetes, potentially by inhibiting the insulin signaling pathway.[13][14]

Experimental Protocols

Accurate differentiation and quantification of tyrosine isomers are critical for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

HPLC for Tyrosine Isomer Separation

Objective: To separate and quantify L-Tyrosine, m-Tyrosine, and p-Tyrosine in biological samples (e.g., brain tissue homogenate).

Methodology:

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C).

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC System and Conditions:

-

Column: A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is recommended for optimal separation of positional isomers. A chiral column is necessary for separating D and L enantiomers.

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile in an aqueous buffer containing a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at approximately 274 nm. For higher sensitivity and specificity, fluorescence detection (excitation ~275 nm, emission ~305 nm) or electrochemical detection can be used.

-

LC-MS/MS for High-Sensitivity Quantification

Objective: To achieve highly sensitive and specific quantification of tyrosine isomers, particularly for low-abundance species like m-Tyrosine in plasma.

Methodology:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.[15][16]

-

-

LC-MS/MS System and Conditions:

-

LC System: A UHPLC system is preferred for better resolution and faster analysis times.

-

Column: A reversed-phase C18 or a PFP column.

-

Mobile Phase: Similar to HPLC, a gradient of acetonitrile in water with formic acid is common.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for each isomer and internal standard must be optimized for maximum sensitivity and specificity.

-

Conclusion

The distinctions between D,L-m-Tyrosine, L-Tyrosine, and p-Tyrosine extend far beyond their basic chemical structures. L-Tyrosine is a vital component of normal physiology, serving as a precursor to essential neurotransmitters and hormones. In contrast, m-Tyrosine emerges as a biomarker and potential mediator of oxidative stress and cellular toxicity, with implications for a range of pathological conditions. The racemic nature of D,L-m-Tyrosine necessitates careful consideration of the potential contributions of both enantiomers in experimental settings. For researchers in the life sciences, a nuanced understanding of these differences, supported by robust analytical methodologies, is crucial for advancing our knowledge of metabolism, neurobiology, and the development of targeted therapeutics.

References

- 1. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Biochemical role of meta-tyrosine derivatives in research

An In-depth Technical Guide on the Biochemical Role of meta-Tyrosine Derivatives in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Tyrosine (m-Tyr), a non-proteinogenic isomer of the canonical amino acid L-tyrosine, has emerged as a significant molecule in biomedical research. Unlike its para- and ortho- counterparts, m-tyrosine is not typically incorporated into proteins through standard translation processes. In mammals, its formation is primarily a non-enzymatic consequence of oxidative stress, where hydroxyl radicals attack the essential amino acid L-phenylalanine[1][2][3]. This process makes m-tyrosine a reliable biomarker for assessing oxidative damage in a host of pathological conditions, including neurodegenerative diseases, diabetes, and atherosclerosis[2][3][4].

However, the role of m-tyrosine extends beyond that of a passive marker. Emerging evidence indicates that m-tyrosine and its derivatives are bioactive molecules that can actively mediate the cytotoxic effects of oxidative stress[1][2]. One of the primary mechanisms of its toxicity involves its erroneous incorporation into proteins in place of phenylalanine, leading to protein misfolding and dysfunction[4][5]. Furthermore, some plant species and bacteria can synthesize m-tyrosine enzymatically, where it often functions as an allelochemical to inhibit the growth of competing organisms[4][6][7]. This guide provides a comprehensive overview of the formation, biochemical effects, and analytical methodologies related to m-tyrosine, offering a critical resource for researchers in the field.

Formation of meta-Tyrosine

The synthesis of m-tyrosine can occur through both non-enzymatic and enzymatic pathways, with the former being predominant in mammalian systems under duress.

Non-Enzymatic Formation via Oxidative Stress

In animal tissues, the primary route to m-tyrosine formation is the hydroxylation of L-phenylalanine by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH)[1][2]. This reaction is a hallmark of oxidative stress, a condition where the production of ROS overwhelms the body's antioxidant defenses. The hydroxyl radical can attack the aromatic ring of phenylalanine at the ortho, meta, or para positions. While hydroxylation at the para- position yields the standard amino acid L-tyrosine, attacks at the meta- and ortho- positions produce the abnormal isomers m-tyrosine and o-tyrosine, respectively[1]. Peroxynitrite is another reactive species capable of hydroxylating phenylalanine to form these isomers[1].

Enzymatic Synthesis in Plants and Microorganisms

In contrast to animals, certain plants and bacteria have evolved specific enzymatic pathways to produce m-tyrosine. For instance, the red fescue grass (Festuca rubra) synthesizes m-tyrosine via the direct hydroxylation of phenylalanine, employing it as a potent allelochemical to suppress the growth of neighboring plants[6]. In other species like Euphorbia myrsinites, m-tyrosine is produced through the transamination of m-hydroxyphenylpyruvate[6][7]. Some bacteria have also been found to possess a specific phenylalanine-3-hydroxylase for m-tyrosine synthesis, which is then incorporated into certain peptide antibiotics[8].

Biochemical and Pathophysiological Roles

The accumulation of m-tyrosine in biological systems has profound consequences, ranging from its utility as a clinical biomarker to its direct involvement in cellular toxicity.

meta-Tyrosine as a Biomarker of Oxidative Stress

Elevated concentrations of both free and protein-bound m-tyrosine are consistently observed in diseases where oxidative stress is a key pathological factor[1][2]. Measuring the ratio of m-tyrosine to phenylalanine provides a sensitive index of hydroxyl radical-mediated damage. This has been documented in conditions such as diabetes, atherosclerosis, Alzheimer's disease, and sepsis[2][8].

Table 1: Reported meta-Tyrosine Concentrations in Pathological Conditions

| Disease State | Sample Type | m-Tyrosine Concentration / Ratio | Finding | Reference |

|---|---|---|---|---|

| Hypoxia (Piglets) | Liver Tissue | 253 ± 35 mmol/mol Phe (Hypoxic) vs. 132 ± 19 (Control) | Significantly elevated in hypoxic liver | [1] |

| Sepsis (Human) | Serum | Peak levels on days 2 and 3 | Correlated with inflammation marker procalcitonin | [8] |

| Sepsis (Non-diabetic) | Urine | N/A | Correlated with daily insulin dose requirement | [8] |

| High-Cholesterol Diet (Rats) | Aortic Wall | Significantly increased | Associated with decreased vasorelaxation |[8] |

Cytotoxicity via Protein Misincorporation

A primary mechanism of m-tyrosine's toxicity is its misincorporation into proteins during synthesis[4][5]. Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding tRNA (tRNAPhe), can mistakenly recognize and charge tRNAPhe with m-tyrosine[1][5]. This leads to the insertion of m-tyrosine into polypeptide chains at positions coded for phenylalanine.

The consequences of this substitution are significant:

-

Altered Protein Structure: The different position of the hydroxyl group in m-tyrosine compared to phenylalanine can disrupt the delicate folding and conformation of proteins[4].

-

Functional Impairment: Misfolded proteins may have reduced or abolished biological activity.

-

Cellular Stress Responses: The accumulation of aberrant proteins can trigger the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR), cellular mechanisms designed to cope with proteotoxic stress[1].

The cytotoxicity of m-tyrosine can be reversed by the addition of excess L-phenylalanine, which competitively inhibits the binding of m-tyrosine to PheRS[4][5].

Interference with Signaling Pathways

meta-Tyrosine can disrupt critical cellular signaling cascades that are normally regulated by its isomer, para-tyrosine.

-

Mitogenic Signaling: Studies have shown that treating lymphoma cells with m-tyrosine (1.38 mM) leads to a significant reduction in the phosphorylation levels of key signaling proteins ERK1/2 and STAT3, suggesting an inhibition of cell proliferation pathways[1].

-

Insulin Signaling: Given that insulin receptor activation and downstream signaling rely heavily on the phosphorylation of para-tyrosine residues, there is a strong hypothesis that the presence of m-tyrosine could interfere with this process, potentially contributing to insulin resistance[8]. This is supported by findings that m-tyrosine accumulation in a rat model was associated with decreased vasorelaxation in response to insulin[8].

Metabolism and Cellular Defense

Cells are not entirely defenseless against the accumulation of m-tyrosine. Defense mechanisms likely involve both the prevention of its formation (general antioxidant systems) and its metabolic removal[1][2]. Research in the nematode Caenorhabditis elegans has provided key insights into the metabolic clearance of m-tyrosine. The study found that tyrosine aminotransferase (TATN-1), the first enzyme in the tyrosine degradation pathway, is upregulated in response to oxidative stress. Crucially, biochemical assays confirmed that m-tyrosine is a substrate for TATN-1, indicating that this enzyme plays a role in metabolizing and detoxifying m-tyrosine[9]. Worms lacking functional TATN-1 were more sensitive to oxidative stress and the toxic effects of exogenous m-tyrosine[9].

Experimental Protocols and Methodologies

The study of m-tyrosine requires robust and sensitive analytical techniques for its detection and quantification, as well as established protocols to investigate its biological effects.

Protocol: Quantification of meta-Tyrosine in Plasma by HPLC

This protocol describes a common method for measuring m-tyrosine levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a technique noted for its sensitivity.

1. Objective: To quantify the concentration of free m-tyrosine in plasma samples.

2. Materials:

-

Plasma samples

-

Perchloric acid (PCA), 5% (v/v)

-

m-Tyrosine standard solution

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifugal filter units (10 kDa MWCO)

-

Mobile Phase: To be optimized, but a common example is a buffer (e.g., 50 mM sodium acetate, pH 3.5) with an organic modifier (e.g., methanol or acetonitrile).

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 100 µL of ice-cold 5% PCA to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant. For further cleanup and to ensure no protein carryover, pass the supernatant through a 10 kDa MWCO centrifugal filter unit.

-

The resulting protein-free filtrate is ready for HPLC analysis.

4. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution as optimized for separating tyrosine isomers. For example, 95% 50mM sodium acetate (pH 3.5) and 5% methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector set to an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm[8].

-

Quantification: Prepare a standard curve using known concentrations of m-tyrosine standard. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Protocol: Assessing Cytotoxicity using a Colony Formation Assay

This assay determines the effect of m-tyrosine on the ability of single cells to proliferate and form colonies.

1. Objective: To evaluate the long-term cytotoxic effect of m-tyrosine on a given cell line (e.g., Chinese Hamster Ovary - CHO cells).

2. Materials:

-

CHO cells

-

Complete cell culture medium (e.g., F-12 Ham's medium with 10% FBS)

-

m-Tyrosine stock solution (sterile-filtered)

-

L-Phenylalanine stock solution (for rescue experiments)

-

6-well tissue culture plates

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

3. Procedure:

-

Cell Seeding: Trypsinize and count CHO cells. Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates. Allow cells to attach overnight.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of m-tyrosine (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM). For rescue experiments, include wells with m-tyrosine plus an excess of L-phenylalanine (e.g., 0.2 mM m-Tyr + 1 mM Phe)[5].

-

Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO₂, allowing colonies to form.

-

Staining:

-

Wash the wells gently with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.

-

Remove methanol and add 1 mL of Crystal Violet staining solution. Incubate for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated sample / PE of control sample

-

-

Table 2: Representative Quantitative Data on meta-Tyrosine Cytotoxicity

| Organism / Cell Line | Assay | m-Tyrosine Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Chinese Hamster Ovary (CHO) | Colony Formation | 0.2 mM | ~30% inhibition of colony formation | [5] |

| Lymphoma Cells | Cell Culture | 1.38 mM | Reduced levels of phosphorylated ERK1/2 and STAT3 | [1] |

| Erythroid Progenitor Cells | Proliferation Assay | Not Specified | Inhibition of cell growth, reversible by p-Tyr | [8] |

| Cancer Cell Lines | Proliferation Assay | Not Specified | Antiproliferative and anti-metastatic effects |[10] |

Conclusion and Future Directions

meta-Tyrosine has transitioned from being viewed solely as a passive indicator of oxidative damage to being recognized as an active participant in mediating cellular dysfunction. Its roles in causing protein damage, disrupting signaling, and influencing disease progression are areas of intense research.

Future research should focus on:

-

Clarifying Metabolic Pathways: Fully elucidating all the enzymatic pathways responsible for the degradation and detoxification of m-tyrosine in mammals.

-

Signaling Pathway Interrogation: Systematically investigating the impact of m-tyrosine on various tyrosine kinase-dependent signaling pathways to understand its full disruptive potential.

-

Therapeutic Potential: Exploring whether modulating m-tyrosine levels or mitigating its downstream effects could be a viable therapeutic strategy in diseases characterized by high oxidative stress.

-

Drug Development: Using m-tyrosine derivatives as scaffolds or targets in drug discovery, particularly in the context of cancer, where it has shown some antiproliferative effects[10].

The continued study of m-tyrosine and its derivatives is crucial for a deeper understanding of the molecular mechanisms of oxidative stress and for the development of novel diagnostic and therapeutic approaches.

References

- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of D,L-m-Tyrosine Methyl Ester Hydrochloride: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility characteristics of D,L-m-Tyrosine Methyl Ester Hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is critical for its application in various experimental and developmental workflows, from initial screening to formulation.

Executive Summary

This compound is a derivative of the amino acid tyrosine, utilized in various research contexts. Its solubility is a fundamental physical property that dictates its handling, dosage preparation, and bioavailability in non-clinical studies. This document provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Due to a lack of direct quantitative solubility data for this compound in the public domain, this guide presents data from closely related structural analogs. These values provide a reasonable estimate for experimental design, though empirical verification is strongly recommended.

Data on Solubility

The solubility of this compound in DMSO and methanol has been inferred from data available for its structural analogs. The following table summarizes these findings, offering a baseline for laboratory work.

| Compound | Solvent | Reported Solubility | Citation |

| α-Methyl-DL-tyrosine methyl ester hydrochloride | DMSO | ≥20 mg/mL | |

| L-Tyrosine methyl ester | DMSO | 80 mg/mL | |

| Metyrosine (α-methyl-L-tyrosine) | DMSO | ~50 µg/mL | |

| L-Tyrosine methyl ester hydrochloride | Methanol | Implied to be at least 24 mg/mL | |

| L-Tyrosine methyl ester hydrochloride | Methanol | Qualitatively soluble (used for crystallization) | [1][2] |

Note: The significant variance in DMSO solubility between the methyl ester and the free carboxylic acid form of α-methyl-tyrosine underscores the critical influence of the ester group on solubility. The provided data for the L-enantiomer in methanol suggests good solubility.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the equilibrium solubility determination of this compound.

Objective: To determine the equilibrium solubility of this compound in DMSO and methanol at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (DMSO or methanol). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the selected solvent (DMSO or methanol) to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the respective solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or other appropriate units.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For precise and reliable data, it is imperative that researchers conduct their own solubility studies under their specific experimental conditions.

References

An In-depth Technical Guide to the Safety and Handling of D,L-m-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

D,L-m-Tyrosine Methyl Ester Hydrochloride is anticipated to be a hazardous substance that requires careful handling. Based on data for its isomers, it is classified as an irritant. The toxicological properties of this specific compound have not been fully investigated.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

NFPA Rating (estimated for L-isomer):

-

Health: 1

-

Flammability: 0

-

Instability: 0

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 34260-70-3 | [3] |

| Molecular Formula | C10H14ClNO3 | [3] |

| Appearance | Off-white powder | [1] |

| Storage Temperature | 4°C | [3] |

Experimental Protocols: Handling and Storage

General Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][2]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

-

Dust Control: Minimize dust generation and accumulation.[1]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]

Storage

Correct storage is essential to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed when not in use.[1]

-

Temperature: Store in a refrigerator at approximately 4°C.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

Accidental Release Measures and First Aid

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including a respirator if necessary.

-

Containment and Cleanup:

-

For dry spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

-

Clean the spill area thoroughly with soap and water.

-

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] These may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, based on data from its isomers, it is presumed to cause skin, eye, and respiratory tract irritation.[1][2]

Logical Relationships and Workflows

General Handling Workflow

References

A Technical Guide to the Research Applications of Racemic m-Tyrosine Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

meta-Tyrosine (m-Tyr), an isomer of the canonical amino acid L-tyrosine, is increasingly recognized not merely as a biomarker of oxidative stress but as an active participant in cellular pathophysiology. The formation of m-tyrosine in biological systems is a direct consequence of hydroxyl radical attack on phenylalanine, making its presence a reliable indicator of oxidative damage.[1][2][3] Esterified forms of racemic m-tyrosine, such as the methyl ester, offer a valuable tool for researchers investigating the downstream consequences of oxidative stress and exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the synthesis, experimental applications, and underlying signaling pathways associated with racemic m-tyrosine esters, tailored for professionals in research and drug development.

Introduction: The Significance of m-Tyrosine in Oxidative Stress and Disease

Under conditions of oxidative stress, the overproduction of reactive oxygen species (ROS) can lead to widespread cellular damage. One of the key events is the hydroxylation of phenylalanine by hydroxyl radicals, which results in the formation of three positional isomers of tyrosine: ortho-, meta-, and para-tyrosine (the canonical form).[1][2] While o-tyrosine is also formed, m-tyrosine has garnered significant attention due to its relative stability and its direct toxic effects on cells.[1][3]

Emerging evidence suggests that m-tyrosine is not an inert bystander. It can be mistakenly incorporated into proteins in place of phenylalanine, leading to protein misfolding, aggregation, and loss of function.[2][4] This process is believed to contribute to the cellular dysfunction observed in a range of pathologies associated with oxidative stress, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as inflammatory conditions.[1][5][6][7]

Racemic m-tyrosine esters serve as a practical tool for studying these phenomena. The ester group enhances cell permeability, allowing for more efficient delivery of m-tyrosine to intracellular systems. The racemic nature of the compound is often a consequence of common synthetic routes and can be useful for initial screening studies, although researchers should be mindful of potential stereospecific effects in biological systems.

Synthesis of Racemic m-Tyrosine Esters

The synthesis of racemic m-tyrosine esters can be achieved through a multi-step process, commonly starting with the Erlenmeyer azlactone synthesis. This method allows for the formation of the racemic amino acid backbone, which can then be esterified.

Synthesis of Racemic N-Acyl-m-Tyrosine

A common route to racemic m-tyrosine involves the synthesis of an N-acyl derivative from m-hydroxybenzaldehyde. The azlactone (an oxazolone) is formed through the condensation of m-hydroxybenzaldehyde with an N-acyl glycine (e.g., acetylglycine or benzoylglycine) in the presence of a dehydrating agent like acetic anhydride.[5][8] The resulting azlactone is then reduced to the racemic N-acyl-m-tyrosine.

Esterification of Racemic N-Acyl-m-Tyrosine

The carboxylic acid of the N-acyl-m-tyrosine can be esterified using standard methods. A widely used and effective method is the Fischer-Speier esterification, which involves refluxing the amino acid in the desired alcohol (e.g., methanol for the methyl ester) with a catalytic amount of a strong acid, such as thionyl chloride or hydrochloric acid.[6][9]

Deprotection of the N-Acyl Group

Following esterification, the N-acyl protecting group can be removed by acid or base hydrolysis to yield the final racemic m-tyrosine ester. For example, an N-acetyl group can be removed by heating with a dilute acid.[3]

Core Research Applications and Experimental Protocols

The primary research applications of racemic m-tyrosine esters revolve around their use as a tool to induce and study the effects of m-tyrosine incorporation into cellular systems.

Investigating Cellular Toxicity and Protein Misfolding

Racemic m-tyrosine esters can be used to treat cell cultures to investigate the cytotoxic effects of m-tyrosine.

Experimental Protocol: Cellular Toxicity Assessment

-

Cell Culture: Plate cells of interest (e.g., Chinese Hamster Ovary (CHO) cells, neuronal cell lines) in appropriate multi-well plates and grow to a desired confluency (e.g., 70-80%).[2][10]

-

Treatment: Prepare a stock solution of racemic m-tyrosine methyl ester in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Treat cells with a range of concentrations of the ester for a specified duration (e.g., 24-48 hours). Include a vehicle control.[10]

-

Cytotoxicity Assays:

-

MTS Assay: To assess cell viability, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to the cell culture medium. After incubation, measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.

-

LDH Release Assay: To measure membrane integrity, collect the cell culture supernatant and quantify the activity of lactate dehydrogenase (LDH) using a commercially available kit. An increase in LDH activity in the supernatant indicates cell lysis.[2]

-

Colony Formation Assay: For a longer-term assessment of cytotoxicity, treat cells for a shorter period, then re-plate a known number of cells and allow them to grow for several days. Stain the resulting colonies and count them. A reduction in the number of colonies indicates a cytotoxic or cytostatic effect.[2]

-

Experimental Protocol: Analysis of m-Tyrosine Incorporation into Proteins

-

Cell Treatment and Lysis: Treat cells with racemic m-tyrosine methyl ester as described above. After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.

-

Protein Precipitation: Precipitate the protein from the cell lysate using trichloroacetic acid (TCA).[2]

-

Protein Hydrolysis: Wash the protein pellet and hydrolyze it to its constituent amino acids using 6 M HCl at 110°C for 24 hours.

-

Quantification by Mass Spectrometry: Analyze the amino acid hydrolysate using LC-MS/MS to quantify the amount of m-tyrosine relative to other amino acids.[11][12]

Modeling Oxidative Stress in Neurodegenerative Disease Research

Given the link between oxidative stress, m-tyrosine formation, and neurodegeneration, racemic m-tyrosine esters can be used in both in vitro and in vivo models of diseases like Parkinson's and Alzheimer's.

Experimental Protocol: In Vitro Neurotoxicity Model

-

Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

-

Treatment: Treat the cells with racemic m-tyrosine methyl ester.

-

Assessment of Neuronal Health:

-

Morphological Analysis: Examine cell morphology for signs of apoptosis or necrosis, such as neurite retraction and cell body shrinkage.

-

Apoptosis Assays: Use assays such as TUNEL staining or caspase-3 activity assays to quantify apoptosis.

-

Protein Aggregation: Lyse the cells and use techniques like Western blotting or filter trap assays to detect the aggregation of disease-relevant proteins (e.g., α-synuclein, tau).

-

Experimental Protocol: Animal Models of Neurodegeneration

While direct administration of racemic m-tyrosine esters to animal models is a potential area of research, a more established approach involves using compounds that induce oxidative stress and endogenous m-tyrosine formation. Alternatively, analogs like α-methyl-p-tyrosine are used to deplete catecholamines, mimicking aspects of Parkinson's disease.[1][13] A hypothetical protocol for testing the effects of direct m-tyrosine ester administration could be as follows:

-

Animal Model: Use a relevant animal model, such as a transgenic mouse model of Alzheimer's disease or a neurotoxin-induced model of Parkinson's disease (e.g., MPTP-treated mice).[14][15][16]

-

Administration: Administer racemic m-tyrosine methyl ester via an appropriate route (e.g., intraperitoneal injection, oral gavage).[1]

-

Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod, open field test) and cognitive function (e.g., Morris water maze, novel object recognition).[15]

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze the levels of neurotransmitters, quantify neuronal loss through immunohistochemistry, and measure protein aggregation.

Quantitative Data and Analysis

The quantification of m-tyrosine is crucial for validating experimental models and understanding its pathological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

Table 1: Representative LC-MS/MS Parameters for m-Tyrosine Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [11][12] |

| Mobile Phase A | 0.1% Formic acid in water | [11] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | [11] |

| Flow Rate | 0.2-0.4 mL/min | [11] |

| Gradient | Optimized for separation from p- and o-tyrosine | [11] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |

| Precursor Ion (m/z) | 182.08 | [11] |

| Product Ion (m/z) | 136.08 (neutral loss of formic acid and ammonia) | [11] |

| Collision Energy | Optimized for fragmentation | [11] |

Table 2: Example Data on m-Tyrosine Levels in a Cellular Model of Oxidative Stress

| Treatment | Intracellular m-Tyrosine (pmol/mg protein) | Fold Change vs. Control |

| Control | 1.5 ± 0.3 | 1.0 |

| H₂O₂ (100 µM) | 15.2 ± 2.1 | 10.1 |

| m-Tyrosine Ester (50 µM) | 125.6 ± 15.8 | 83.7 |

This is example data for illustrative purposes.

Signaling Pathways and Visualizations